Methyl 4-methoxy-2-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDQNMBIHKQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589913 | |
| Record name | Methyl 4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181871-73-8 | |
| Record name | Methyl 4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of Methyl 4 Methoxy 2 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of methyl 4-methoxy-2-nitrobenzoate can be elucidated.
¹H NMR Chemical Shift Analysis of Aromatic, Methoxy (B1213986), and Ester Methyl Protons
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is particularly informative for determining the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group significantly influence the chemical shifts of the aromatic protons.
The protons on the aromatic ring are expected to appear as a complex splitting pattern due to spin-spin coupling. The proton ortho to the nitro group is expected to be the most deshielded, thus resonating at the highest frequency (downfield). The methoxy and ester methyl groups will each appear as a sharp singlet, with the ester methyl protons typically appearing slightly downfield compared to the methoxy protons due to the influence of the adjacent carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (ortho to NO₂) | 7.5 - 7.8 | d |
| Aromatic-H (ortho to OCH₃) | 7.0 - 7.3 | dd |
| Aromatic-H (meta to NO₂) | 7.0 - 7.3 | d |
| Methoxy (-OCH₃) | ~3.9 | s |
| Ester Methyl (-COOCH₃) | ~3.8 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Resonances for Carbonyl, Aromatic, and Alkyl Carbons
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, typically in the range of 160-170 ppm.
The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon bearing the nitro group (C2) and the carbon bearing the methoxy group (C4) will be significantly shifted. The carbons of the methoxy and ester methyl groups will appear at the highest field (upfield), typically between 50 and 60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-OCH₃ | 155 - 160 |
| Aromatic CH | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Ester Methyl (-COOCH₃) | 50 - 55 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (211.17 g/mol ).
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the ester methyl group (-•CH₃), the methoxy group (-•OCH₃), or the nitro group (-•NO₂). The loss of these fragments would result in daughter ions with specific m/z values, which can be used to confirm the presence of these functional groups and their arrangement in the molecule.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Lost | m/z of Resulting Ion |
|---|---|
| •OCH₃ | 180 |
| •NO₂ | 165 |
| •COOCH₃ | 152 |
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The FTIR and FT-Raman spectra of this compound would show distinct absorption bands corresponding to the various functional groups. The strong absorption band for the carbonyl (C=O) stretch of the ester group is typically observed around 1720-1740 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be present, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1720 - 1740 |
| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 |
| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Ester C-O | Stretch | 1200 - 1300 |
| Ether C-O | Stretch | 1000 - 1100 |
| Aromatic C-H | Stretch | > 3000 |
Electronic Spectroscopy (UV-Vis-NIR) for Electronic Transitions
Electronic spectroscopy, specifically ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one.
The presence of the conjugated aromatic system, along with the electron-withdrawing nitro group and the electron-donating methoxy group, is expected to give rise to characteristic absorption bands in the UV region. The π → π* transitions of the benzene ring are expected to be the most intense. The presence of the nitro group may also lead to n → π* transitions, which are typically weaker. The exact position and intensity of the absorption maxima (λ_max) are dependent on the solvent used for the analysis.
X-ray Crystallography for Definitive Structural Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. The determination of a molecule's precise three-dimensional structure, including its specific bond lengths, bond angles, and intermolecular interactions in the solid state, is exclusively achieved through techniques like single-crystal X-ray diffraction. Without such experimental data, a detailed and accurate discussion of the crystallographic features of this compound cannot be provided.
The following subsections outline the type of information that would be derived from such an analysis, should the data become available in the future.
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide the exact molecular geometry of this compound, revealing the spatial relationship between the methoxy, nitro, and methyl ester functional groups attached to the benzene ring. The resulting crystal structure would confirm the connectivity of atoms and provide the fundamental data necessary for a detailed analysis of its molecular conformation.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be dictated by various intermolecular interactions. A crystallographic study would identify and characterize these non-covalent forces, which are fundamental to the stability of the crystal lattice. Potential interactions could include weak C–H···O hydrogen bonds involving the oxygen atoms of the nitro, ester, or methoxy groups. Furthermore, the presence of the aromatic ring could facilitate π-π stacking interactions between adjacent molecules, influencing their arrangement in the crystal. The specific nature, geometry, and distances of these interactions would be elucidated.
Computational Chemistry and Theoretical Studies on Methyl 4 Methoxy 2 Nitrobenzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of organic molecules like methyl 4-methoxy-2-nitrobenzoate. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing a foundational understanding of its structure and reactivity.
The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would be achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)).
The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical aspect of the structure is the orientation of the nitro and ester substituents relative to the benzene (B151609) ring. For a related compound, methyl 4-methylsulfonyl-2-nitrobenzoate, X-ray diffraction revealed that the dihedral angle between the nitro group and the benzene ring is 21.33°, while the angle between the carboxylate group and the ring is 72.09°. nih.gov Similar calculations for this compound would determine the extent of planarity and steric hindrance between the adjacent methoxy (B1213986) and nitro groups, which significantly influences the molecule's electronic properties and stability.
Table 1: Representative Geometric Parameters from a DFT Geometry Optimization (Note: This table is illustrative of typical results from a DFT calculation and is not based on reported experimental data for this specific molecule.)
| Parameter | Description | Typical Calculated Value |
| C-N Bond Length | Length of the bond connecting the ring to the nitro group | ~1.45 Å |
| O-N-O Angle | Bond angle within the nitro group | ~125° |
| C-C-O-C Dihedral | Dihedral angle of the ester group relative to the ring | Varies based on steric effects |
| C-C-N-O Dihedral | Dihedral angle of the nitro group relative to the ring | Varies based on steric effects |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sigmaaldrich.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxy group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the carbonyl carbon of the ester. The interaction between these orbitals governs the molecule's charge transfer characteristics.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: The values in this table are conceptual and represent typical outputs from a DFT calculation for a molecule of this type.)
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | 4.0 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface using a color spectrum.
Red regions indicate a negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack. For this compound, these sites would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group.
Blue regions indicate a positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the methyl groups and near the carbon atom of the carbonyl group.
Green regions represent neutral or near-zero potential, typically found over the carbon atoms of the aromatic ring.
The MEP surface provides a comprehensive picture of the molecule's polarity and helps in understanding its intermolecular interactions. sigmaaldrich.com
Thermochemical Investigations and Energy Landscape Analysis
Thermochemical studies, both computational and experimental, are vital for quantifying the stability and energy content of a molecule. These investigations are particularly important for nitroaromatic compounds, which are often energetic materials.
The position of the nitro group on the benzene ring relative to the methoxy and ester groups has a profound impact on the molecule's stability and properties. A computational study comparing this compound with its isomers, such as methyl 4-methoxy-3-nitrobenzoate and methyl 2-methoxy-4-nitrobenzoate, would reveal these effects.
By calculating the ground state energy of each isomer using the same DFT method and basis set, a direct comparison of their relative stabilities can be made. The isomer with the lowest total energy is the most thermodynamically stable. This analysis would also show how isomerism affects the geometry (e.g., steric strain between adjacent groups in the 2-nitro isomer) and electronic properties like the dipole moment and the HOMO-LUMO gap. Such studies have shown that substituent effects can significantly alter the charge distribution and reactivity of molecules. researchgate.net
Table 3: Conceptual Comparison of Isomeric Properties (Note: This table illustrates the types of data that a comparative computational study of isomers would produce. Values are hypothetical.)
| Compound | Relative Energy (kJ/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Key Structural Feature |
| This compound | 0 (Reference) | 4.5 | 4.0 | Steric interaction between NO₂ and OCH₃ groups may cause ring distortion. |
| Methyl 4-methoxy-3-nitrobenzoate | -5.2 | 3.8 | 4.2 | Less steric strain compared to the 2-nitro isomer. |
| Methyl 2-methoxy-4-nitrobenzoate | +2.1 | 5.1 | 3.9 | Potential for strong intramolecular hydrogen bonding if a proton were available. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, two key reaction pathways are of interest: its formation via electrophilic aromatic substitution and its hydrolysis.
Electrophilic Aromatic Nitration:
The synthesis of this compound typically involves the nitration of a precursor. The mechanism of electrophilic aromatic substitution (EAS) is a well-studied area in computational chemistry. masterorganicchemistry.comacs.org The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a sigma (σ) complex or arenium ion. masterorganicchemistry.com
The first step, which is rate-determining, involves the attack of the aromatic ring on the electrophile (in this case, the nitronium ion, NO₂⁺). masterorganicchemistry.com This step disrupts the aromaticity of the ring. The stability of the resulting σ-complex is crucial in determining the regioselectivity of the reaction. For a substituted benzene ring like that in a precursor to this compound (e.g., methyl 2-methoxybenzoate), the methoxy group (-OCH₃) is an ortho, para-directing activator due to its ability to donate electron density through resonance, which can stabilize the positive charge in the σ-complex. libretexts.org Conversely, the methyl ester group (-COOCH₃) is a meta-directing deactivator.
Computational modeling, likely using Density Functional Theory (DFT), would be employed to calculate the energies of the possible transition states leading to the ortho, meta, and para substituted products. The transition state for the formation of the σ-complex would be characterized by an elongated bond between the attacking carbon of the aromatic ring and the nitrogen of the nitronium ion, and a partial positive charge distributed across the ring. The Hammond postulate suggests that the structure of this transition state will resemble the high-energy σ-complex. libretexts.org
A hypothetical reaction coordinate diagram for the nitration leading to this compound would show two peaks corresponding to the two transition states of the EAS mechanism. The first peak, representing the formation of the σ-complex, would be higher in energy, reflecting the rate-determining nature of this step. The second, lower-energy peak would correspond to the deprotonation of the σ-complex to restore aromaticity.
Ester Hydrolysis:
The hydrolysis of this compound, either acid or base-catalyzed, is another reaction pathway amenable to computational study. The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com Theoretical studies on similar esters, often employing methods like the MP2 level of theory, have detailed the steps involved. researchgate.net
The reaction would be modeled to proceed via the following key steps:
Protonation of the carbonyl oxygen of the ester.
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the methoxy oxygen.
Elimination of methanol (B129727) to reform the carbonyl group, yielding the carboxylic acid.
Hypothetical Reaction Coordinate Diagram for Electrophilic Nitration
| Stage | Description | Relative Energy (Illustrative) |
| Reactants | Methyl 2-methoxybenzoate (B1232891) + NO₂⁺ | 0 kcal/mol |
| TS1 | Transition state for σ-complex formation | High |
| Intermediate | σ-complex (Arenium ion) | Intermediate |
| TS2 | Transition state for deprotonation | Lower than TS1 |
| Products | This compound + H⁺ | Lower than reactants |
Solvent Effects on Electronic and Molecular Properties
The electronic and molecular properties of a compound can be significantly influenced by its solvent environment. Computational models, particularly those employing a Polarizable Continuum Model (PCM) or similar implicit solvation methods, are adept at predicting these effects.
Solvatochromism and Electronic Spectra:
Solvatochromism refers to the change in the color of a solution of a substance when the solvent is changed. This is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. For a polar molecule like this compound, which possesses both electron-donating (methoxy) and electron-withdrawing (nitro, ester) groups, a change in solvent polarity is expected to alter its UV-Visible absorption spectrum.
Computational studies, likely using Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM, can predict the electronic transitions (and thus the λmax values) in different solvents. rsc.org For nitroaromatic compounds, the absorption bands often arise from π → π* and n → π* transitions. An increase in solvent polarity generally leads to:
A hypsochromic shift (blue shift) for n → π* transitions, as the non-bonding orbitals are stabilized by interaction with the polar solvent.
A bathochromic shift (red shift) for π → π* transitions, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.
Studies on similar nitroaromatic compounds have shown that the position of the absorption bands is dependent on solvent polarity. sci-hub.se For this compound, one would anticipate a noticeable solvatochromic effect, the magnitude of which could be quantified through computational modeling.
Dipole Moment and Molecular Properties:
The table below illustrates the expected trend of the dipole moment and the primary absorption wavelength (λmax) of this compound in solvents of varying polarity, based on general principles and studies of related nitroaromatic compounds. rsc.orgbiointerfaceresearch.com
Predicted Solvent Effects on Properties of this compound
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted λmax (nm) |
| n-Hexane | 1.88 | Lower | Shorter |
| Chloroform | 4.81 | Intermediate | Intermediate |
| Ethanol | 24.5 | Higher | Longer |
| Acetonitrile | 37.5 | Higher | Longer |
| Water | 80.1 | Highest | Longest |
These computational predictions, while based on established theoretical frameworks, would require experimental validation for definitive confirmation. However, they provide a valuable theoretical lens through which to understand the chemical behavior and properties of this compound.
Conclusion and Future Research Directions
Summary of Key Academic Findings on Methyl 4-methoxy-2-nitrobenzoate
Academic research on this compound has predominantly focused on its synthesis and its pivotal role as a building block for more complex molecules. The compound is a well-established intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. nih.govnih.gov
Synthesis and Characterization: The synthesis of this compound is typically achieved through the nitration of a precursor, methyl 3-hydroxy-4-methoxybenzoate, which has been alkylated. nih.gov One documented method involves the use of nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com The subsequent and most common reaction of this compound is the reduction of its nitro group to an amine, often using reagents like iron powder in acetic acid, to proceed with the synthesis of quinazoline (B50416) derivatives for pharmaceuticals. nih.govmdpi.com
While detailed spectroscopic data for this compound is not extensively published in single comprehensive studies, its characterization is a routine part of synthetic procedures where it is used as an intermediate. For instance, in the synthesis of Gefitinib analogues, the intermediates, including derivatives of this compound, are characterized using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov The molecular formula of this compound is C₉H₉NO₅, and its molecular weight is 211.17 g/mol . scbt.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 181871-73-8 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Primary Application | Intermediate in pharmaceutical synthesis |
Unexplored Avenues in Synthetic Methodology and Reactivity
Despite its utility, the full synthetic potential and reactivity of this compound remain to be completely explored. Current synthetic routes, while effective, often involve harsh nitrating conditions. Future research could focus on developing greener and more efficient synthetic methodologies.
Alternative Synthetic Routes:
Catalytic Nitration: Investigation into catalytic nitration methods could offer milder reaction conditions, improved regioselectivity, and reduced waste generation compared to traditional methods using excess strong acids.
Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, enhance safety, and potentially improve yields for the nitration process.
Unexplored Reactivity: The reactivity of this compound is largely centered around the reduction of the nitro group. However, other reactive sites on the molecule could be exploited for novel transformations.
Ortho-Lithiation: The directing effects of the methoxy (B1213986) and nitro groups could be harnessed in directed ortho-lithiation reactions to introduce new functional groups onto the aromatic ring.
Nucleophilic Aromatic Substitution: While the nitro group is typically reduced, its strong electron-withdrawing nature could facilitate nucleophilic aromatic substitution reactions at other positions on the ring under specific conditions.
Cross-Coupling Reactions: The development of methods to convert the nitro group into a more versatile functional group, such as a halide or triflate, could open up avenues for various cross-coupling reactions, significantly expanding its synthetic utility.
Emerging Trends in Medicinal and Materials Science Applications
The foundational role of this compound in the synthesis of Gefitinib highlights the potential of its structural motif in medicinal chemistry. Beyond this, emerging trends in the broader field of nitroaromatic compounds suggest new application areas for this molecule.
Medicinal Chemistry: The class of nitroaromatic compounds is being increasingly investigated for a range of therapeutic applications. nih.gov A significant area of interest is their use as hypoxia-activated prodrugs in cancer therapy. The low oxygen environment of solid tumors can facilitate the reduction of the nitro group, leading to the release of a cytotoxic agent selectively in the tumor tissue. Given its structure, derivatives of this compound could be designed as novel hypoxia-activated prodrugs. Furthermore, nitroaromatic compounds are being explored as fluorescent probes for imaging hypoxic tumors. mdpi.com
Materials Science: In materials science, nitroaromatic compounds are utilized in the synthesis of polymers and other advanced materials. mdpi.com They can be incorporated into polymer backbones to create materials with specific electronic or optical properties. For example, polymers containing nitroaromatic units have been developed for the detection of explosives. researchgate.net The unique electronic properties conferred by the nitro and methoxy groups in this compound make it an interesting candidate as a building block for:
Electro-optical Materials: The push-pull nature of the electron-donating methoxy group and the electron-withdrawing nitro group could be exploited in the design of materials with non-linear optical properties.
Specialty Polymers: Incorporation of this moiety into polymer chains could lead to materials with enhanced thermal stability or specific sensing capabilities. devdiscourse.com
Integration of Advanced Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental studies offers a powerful tool for a more profound understanding of the chemical properties and reactivity of this compound.
Computational Insights: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. Such studies can provide valuable information on:
Molecular Geometry and Spectroscopic Properties: DFT can predict bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data from X-ray crystallography and IR/Raman spectroscopy to provide a detailed structural and vibrational analysis. scirp.org
Reactivity Indices: Calculation of parameters such as electrostatic potential maps and frontier molecular orbital energies can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known reactions and to predict the feasibility of novel, unexplored transformations.
Synergy with Experimentation: By integrating these computational predictions with experimental work, researchers can adopt a more targeted and efficient approach to developing new synthetic methods and applications for this compound. For example, computational screening of potential catalysts for its synthesis or theoretical evaluation of the electronic properties of novel derivatives could significantly accelerate the discovery process. A study on 4-methyl-3-nitrobenzoic acid has already demonstrated the utility of DFT in analyzing its molecular structure and vibrational spectra. researchgate.net Applying similar integrated approaches to this compound will undoubtedly unlock new possibilities for this versatile chemical compound.
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include methoxy singlets (δ 3.7–4.0 ppm) and aromatic splitting patterns (e.g., dd at δ 7.31 ppm, J = 8.8, 2.6 Hz) .
- HPLC/GC : Purity standards (>95% by HLC or GC) are applied, as seen in analogs like 4-methoxy-2-nitrobenzaldehyde .
- Mass Spectrometry : ESI-MS or high-resolution MS validates molecular ions and fragmentation pathways .
How does the electronic nature of the nitro group influence electrophilic substitution reactions in this compound?
Advanced Research Focus
The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, directing subsequent substitutions to the meta position relative to itself. For example, chloropropoxy groups are introduced at the 5-position via nucleophilic aromatic substitution (e.g., synthesis of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate) . Computational studies (DFT) could further predict reactive sites by analyzing charge distribution .
What strategies enable the synthesis of biologically active heterocyclic derivatives from this compound?
Advanced Research Focus
The reduced amine intermediate (methyl 2-amino-4-methoxybenzoate) serves as a precursor for heterocycles. For example:
- Quinazoline Derivatives : Coupling with pyrrolidinone or pyrimidine scaffolds enhances antitumor activity. Reaction conditions (e.g., DMF as solvent, 80°C) and purification via recrystallization (ethyl acetate) are critical .
- Schiff Bases : Condensation with aldehydes forms imine linkages for antimicrobial agents .
What are the challenges in scaling up this compound synthesis, and how are they addressed?
Q. Advanced Research Focus
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate) removes byproducts like unreacted nitro precursors .
- Yield Optimization : Catalytic hydrogenation (Pd/C) or microwave-assisted nitration improves efficiency .
- Safety : Nitration reactions require controlled temperatures (<5°C) to prevent exothermic decomposition .
How is this compound utilized in studying enzyme inhibition or receptor interactions?
Q. Advanced Research Focus
- Fatty Acid Amide Hydrolase (FAAH) Inhibitors : The nitro group facilitates covalent binding to enzyme active sites. In vitro assays (IC₅₀ measurements) assess potency .
- NMDA Receptor Modulation : Structural analogs are tested for neuroprotective effects using murine spinal cord slice models .
What computational tools aid in predicting the reactivity and stability of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Predict regioselectivity in substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Molecular Docking : Simulate interactions with biological targets (e.g., FAAH) to design potent inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
